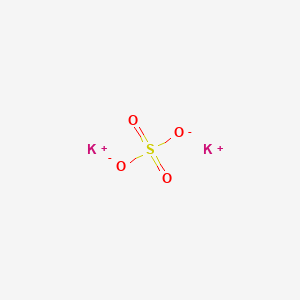

Potassium sulfate

Cat. No. B179488

Key on ui cas rn:

7778-80-5

M. Wt: 174.26 g/mol

InChI Key: OTYBMLCTZGSZBG-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US08641996B2

Procedure details

0.70 tons of boric acid or 0.39 tons of boric anhydride is put in a reaction kettle, which is then added with 4.5 tons of hydrofluoric acid with the mass percent of 20% for reaction at 100° C. to generate fluoboric acid; the fluoboric acid is added with 3.5 tons of potassium sulfate aqueous solution with the mass percent of 30% for reaction to generate potassium fluoborate precipitates, the potassium fluoborate precipitates are centrifuged, bleached and dried to obtain 1.26 tons of potassium fluoborate; 2.2 tons of hydrofluoric acid with the volume fraction of 30% is added to 1.5 tons of titanium-iron concentrate powder for complete reaction at 120° C. to generate fluotitanic acid, and the fluotitanic acid, after being cooled, is added with 4 tons of potassium sulfate aqueous solution with the mass percent of 30% for complete reaction to generate potassium fluotitanate precipitates, the potassium fluotitanate precipitates are centrifuged, bleached and dried to obtain potassium fluotitanate, and 1.2 tons of potassium fluotitanate is weighed from the obtained potassium fluotitanate; 0.45 tons of aluminum is weighed based on reaction ratio and put in a reactor, argon is fed into the reactor after evacuation, the reactor is heated up to 700° C. and then added with the mixture of 1.26 tons of potassium fluoborate and 1.2 tons of potassium fluotitanate in a manner of measurable flowing, rapid stirring is performed, and complete reaction is achieved 5 hours later so as to generate titanium boride and potassium cryolite; the molten liquid potassium cryolite is sucked out, cooled, crushed and weighed, and then quantitatively fed into a rotary reaction kettle together with the concentrated sulfuric acid which is added based on reaction ratio, reaction is performed within a temperature range from 400° C. to 500° C. to generate hydrogen fluoride gas as well as potassium aluminum sulfate and potassium sulfate, the hydrogen fluoride gas is collected and dissolved in water to obtain hydrofluoric acid, the mixture of the potassium aluminum sulfate and the potassium sulfate is crushed and then mixed with potassium hydroxide aqueous solution for reaction, and potassium sulfate solution is obtained after solid aluminum hydroxide is separated; the obtained hydrofluoric acid aqueous solution and potassium sulfate aqueous solution are recycled either for leaching titanium-iron concentrate to prepare potassium fluotitanate, or for leaching boric acid or boric anhydride to prepare potassium fluoborate.

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Al+3:6].[K+:7].S([O-])([O-])(=O)=[O:9].S([O-])([O-])(=O)=[O:14].[K+].[K+].[OH-:20].[K+]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:7].[K+:7].[OH-:9].[Al+3:6].[OH-:14].[OH-:20] |f:0.1.2.3,4.5.6,7.8,9.10.11,12.13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Al+3].[OH-].[OH-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08641996B2

Procedure details

0.70 tons of boric acid or 0.39 tons of boric anhydride is put in a reaction kettle, which is then added with 4.5 tons of hydrofluoric acid with the mass percent of 20% for reaction at 100° C. to generate fluoboric acid; the fluoboric acid is added with 3.5 tons of potassium sulfate aqueous solution with the mass percent of 30% for reaction to generate potassium fluoborate precipitates, the potassium fluoborate precipitates are centrifuged, bleached and dried to obtain 1.26 tons of potassium fluoborate; 2.2 tons of hydrofluoric acid with the volume fraction of 30% is added to 1.5 tons of titanium-iron concentrate powder for complete reaction at 120° C. to generate fluotitanic acid, and the fluotitanic acid, after being cooled, is added with 4 tons of potassium sulfate aqueous solution with the mass percent of 30% for complete reaction to generate potassium fluotitanate precipitates, the potassium fluotitanate precipitates are centrifuged, bleached and dried to obtain potassium fluotitanate, and 1.2 tons of potassium fluotitanate is weighed from the obtained potassium fluotitanate; 0.45 tons of aluminum is weighed based on reaction ratio and put in a reactor, argon is fed into the reactor after evacuation, the reactor is heated up to 700° C. and then added with the mixture of 1.26 tons of potassium fluoborate and 1.2 tons of potassium fluotitanate in a manner of measurable flowing, rapid stirring is performed, and complete reaction is achieved 5 hours later so as to generate titanium boride and potassium cryolite; the molten liquid potassium cryolite is sucked out, cooled, crushed and weighed, and then quantitatively fed into a rotary reaction kettle together with the concentrated sulfuric acid which is added based on reaction ratio, reaction is performed within a temperature range from 400° C. to 500° C. to generate hydrogen fluoride gas as well as potassium aluminum sulfate and potassium sulfate, the hydrogen fluoride gas is collected and dissolved in water to obtain hydrofluoric acid, the mixture of the potassium aluminum sulfate and the potassium sulfate is crushed and then mixed with potassium hydroxide aqueous solution for reaction, and potassium sulfate solution is obtained after solid aluminum hydroxide is separated; the obtained hydrofluoric acid aqueous solution and potassium sulfate aqueous solution are recycled either for leaching titanium-iron concentrate to prepare potassium fluotitanate, or for leaching boric acid or boric anhydride to prepare potassium fluoborate.

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Al+3:6].[K+:7].S([O-])([O-])(=O)=[O:9].S([O-])([O-])(=O)=[O:14].[K+].[K+].[OH-:20].[K+]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:7].[K+:7].[OH-:9].[Al+3:6].[OH-:14].[OH-:20] |f:0.1.2.3,4.5.6,7.8,9.10.11,12.13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Al+3].[OH-].[OH-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08641996B2

Procedure details

0.70 tons of boric acid or 0.39 tons of boric anhydride is put in a reaction kettle, which is then added with 4.5 tons of hydrofluoric acid with the mass percent of 20% for reaction at 100° C. to generate fluoboric acid; the fluoboric acid is added with 3.5 tons of potassium sulfate aqueous solution with the mass percent of 30% for reaction to generate potassium fluoborate precipitates, the potassium fluoborate precipitates are centrifuged, bleached and dried to obtain 1.26 tons of potassium fluoborate; 2.2 tons of hydrofluoric acid with the volume fraction of 30% is added to 1.5 tons of titanium-iron concentrate powder for complete reaction at 120° C. to generate fluotitanic acid, and the fluotitanic acid, after being cooled, is added with 4 tons of potassium sulfate aqueous solution with the mass percent of 30% for complete reaction to generate potassium fluotitanate precipitates, the potassium fluotitanate precipitates are centrifuged, bleached and dried to obtain potassium fluotitanate, and 1.2 tons of potassium fluotitanate is weighed from the obtained potassium fluotitanate; 0.45 tons of aluminum is weighed based on reaction ratio and put in a reactor, argon is fed into the reactor after evacuation, the reactor is heated up to 700° C. and then added with the mixture of 1.26 tons of potassium fluoborate and 1.2 tons of potassium fluotitanate in a manner of measurable flowing, rapid stirring is performed, and complete reaction is achieved 5 hours later so as to generate titanium boride and potassium cryolite; the molten liquid potassium cryolite is sucked out, cooled, crushed and weighed, and then quantitatively fed into a rotary reaction kettle together with the concentrated sulfuric acid which is added based on reaction ratio, reaction is performed within a temperature range from 400° C. to 500° C. to generate hydrogen fluoride gas as well as potassium aluminum sulfate and potassium sulfate, the hydrogen fluoride gas is collected and dissolved in water to obtain hydrofluoric acid, the mixture of the potassium aluminum sulfate and the potassium sulfate is crushed and then mixed with potassium hydroxide aqueous solution for reaction, and potassium sulfate solution is obtained after solid aluminum hydroxide is separated; the obtained hydrofluoric acid aqueous solution and potassium sulfate aqueous solution are recycled either for leaching titanium-iron concentrate to prepare potassium fluotitanate, or for leaching boric acid or boric anhydride to prepare potassium fluoborate.

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Al+3:6].[K+:7].S([O-])([O-])(=O)=[O:9].S([O-])([O-])(=O)=[O:14].[K+].[K+].[OH-:20].[K+]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:7].[K+:7].[OH-:9].[Al+3:6].[OH-:14].[OH-:20] |f:0.1.2.3,4.5.6,7.8,9.10.11,12.13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Al+3].[OH-].[OH-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |